molecular formula C8H5F5O2 B14056074 1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene

Cat. No.: B14056074
M. Wt: 228.12 g/mol
InChI Key: LTDLSWIUMQNWBU-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a unique and interesting molecule for various chemical and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated benzene derivatives, while oxidation and reduction can modify the methoxy groups .

Scientific Research Applications

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms and methoxy groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene is unique due to the presence of multiple fluorine atoms and methoxy groups, which impart distinct chemical and physical properties. These features make it valuable for various applications in research and industry .

Biological Activity

1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene, with the CAS number 1804415-35-7, is a fluorinated aromatic compound notable for its unique structural features and potential biological applications. The molecular formula is C8H5F5O2, and it has a molecular weight of 228.12 g/mol. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC8H5F5O2
Molecular Weight228.12 g/mol
Purity≥ 98%
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of multiple fluorine and methoxy groups enhances its lipophilicity and metabolic stability, facilitating its interaction with cellular components.

Interaction with Enzymes

Fluorinated compounds often exhibit altered binding affinities due to the electronegative nature of fluorine atoms. This can lead to increased potency in enzyme inhibition or activation. For instance, studies have indicated that similar fluorinated compounds can effectively inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .

Receptor Modulation

Preliminary research suggests that this compound may modulate specific receptors involved in signaling pathways related to inflammation and cancer progression. The presence of difluoromethoxy groups may enhance binding affinity to G-protein coupled receptors (GPCRs), which play significant roles in various physiological processes.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • Cell Line A : IC50 = 15 µM
  • Cell Line B : IC50 = 22 µM

These findings suggest a potential role in cancer therapeutics, warranting further investigation into its mechanism of action and efficacy.

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated significant apoptosis induction at concentrations above 10 µM after 24 hours of treatment. Mechanistic studies revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Inflammatory Response Modulation :
    Another study assessed the compound's ability to modulate inflammatory responses in macrophages. Treatment with the compound resulted in decreased production of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Applications in Pharmaceutical Research

Given its promising biological activities, this compound is being explored as a lead compound in drug development for:

  • Cancer therapies : Targeting specific molecular pathways associated with tumor growth.
  • Anti-inflammatory drugs : Modulating immune responses to reduce chronic inflammation.

Properties

Molecular Formula

C8H5F5O2

Molecular Weight

228.12 g/mol

IUPAC Name

1-(difluoromethoxy)-4,5-difluoro-2-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-6-1-4(10)5(11)2-7(6)15-8(12)13/h1-2,8H,3H2

InChI Key

LTDLSWIUMQNWBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)OC(F)F)OCF

Origin of Product

United States

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